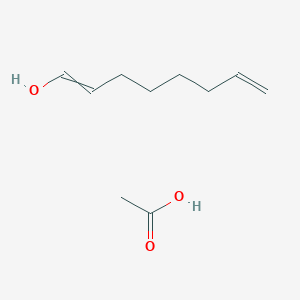
Acetic acid;octa-1,7-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;octa-1,7-dien-1-ol is an organic compound that combines the properties of acetic acid and octa-1,7-dien-1-ol. This compound is of interest due to its unique chemical structure, which includes both an acetic acid moiety and a diene alcohol group. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;octa-1,7-dien-1-ol can be achieved through the esterification of octa-1,7-dien-1-ol with acetic acid. This reaction typically involves heating the alcohol and acetic acid in the presence of a mineral acid catalyst, such as sulfuric acid, to form the ester and water . The reaction is reversible and can be driven to completion by removing the water formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of homogeneous palladium catalysts has been reported to be efficient in the telomerization of 1,3-dienes with acetic acid, providing a versatile route for the production of such compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;octa-1,7-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The diene alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bonds in the diene group can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diene alcohol group can yield aldehydes or ketones, while reduction can produce saturated alcohols.
Wissenschaftliche Forschungsanwendungen
Acetic acid;octa-1,7-dien-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid;octa-1,7-dien-1-ol involves its interaction with specific molecular targets and pathways. For example, in the telomerization reaction, the compound acts as a nucleophile, reacting with 1,3-dienes in the presence of a palladium catalyst to form the desired product . The key intermediate in this reaction is a bispalladium compound, which facilitates the addition of the nucleophile to the diene.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to acetic acid;octa-1,7-dien-1-ol include:
1,7-Octadien-3-ol, acetate: Another ester of octa-1,7-dien-1-ol with acetic acid.
Octyl acetate: An ester formed from 1-octanol and acetic acid.
Uniqueness
This compound is unique due to its combination of acetic acid and diene alcohol functionalities, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
141974-85-8 |
|---|---|
Molekularformel |
C10H18O3 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
acetic acid;octa-1,7-dien-1-ol |
InChI |
InChI=1S/C8H14O.C2H4O2/c1-2-3-4-5-6-7-8-9;1-2(3)4/h2,7-9H,1,3-6H2;1H3,(H,3,4) |
InChI-Schlüssel |
DHMTXGAEABOUDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C=CCCCCC=CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


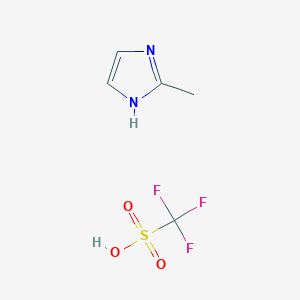
![2-Methoxy-2-[(trimethylsilyl)oxy]-1,3,2-dioxasilinane](/img/structure/B12540396.png)
![3-[2-(1,3-Dioxolan-2-yl)phenyl]propan-1-ol](/img/structure/B12540400.png)
![4-[(Oxan-2-yl)oxy]pyridine](/img/structure/B12540401.png)
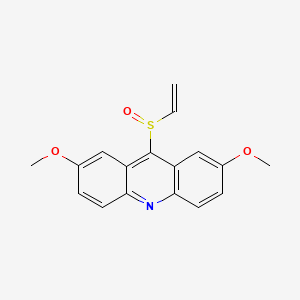
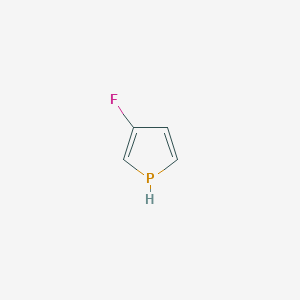
![3,5-Bis[(1S)-1-ethoxyethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12540425.png)
![1-[1-(2,2-Diphenylethyl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one](/img/structure/B12540429.png)
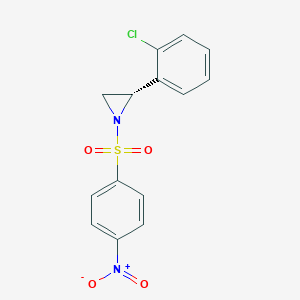
![3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B12540444.png)
![N-[1-(4-Bromophenyl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12540448.png)
![2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene](/img/structure/B12540455.png)
![6-(2-Methylphenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12540466.png)
![1-[(Cyclopentanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12540482.png)
